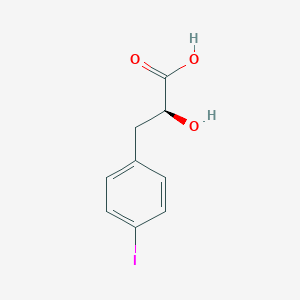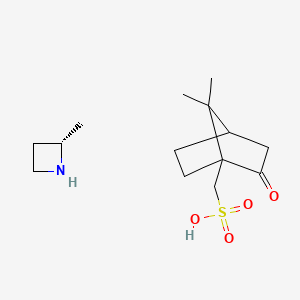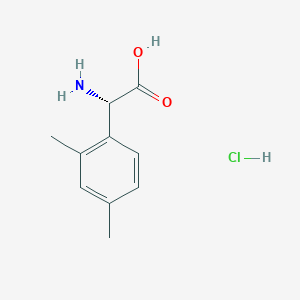![molecular formula C12H10F3NO3 B6295989 2-[3-(Trifluoromethoxy)propyl]-1H-isoindole-1,3(2H)-dione, 95% CAS No. 2130858-98-7](/img/structure/B6295989.png)
2-[3-(Trifluoromethoxy)propyl]-1H-isoindole-1,3(2H)-dione, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-(Trifluoromethoxy)propyl]-1H-isoindole-1,3(2H)-dione, 95% (2TPM-95%) is a novel compound that has been used in a variety of scientific research applications. It is a trifluoromethoxy derivative of isoindole-1,3(2H)-dione, and is characterized by its high purity and stability. The compound has been used in a range of research fields, including organic synthesis, biochemistry, and pharmacology.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for 2-[3-(Trifluoromethoxy)propyl]-1H-isoindole-1,3(2H)-dione involves the reaction of 3-(Trifluoromethoxy)propylamine with phthalic anhydride in the presence of a catalyst to form the desired product.
Starting Materials
3-(Trifluoromethoxy)propylamine, Phthalic anhydride, Catalyst
Reaction
Step 1: Dissolve 3-(Trifluoromethoxy)propylamine in a suitable solvent., Step 2: Add phthalic anhydride to the reaction mixture and stir., Step 3: Add a catalyst to the reaction mixture and heat to a suitable temperature., Step 4: Allow the reaction to proceed for a suitable amount of time., Step 5: Cool the reaction mixture and isolate the product by filtration or other suitable method., Step 6: Purify the product by recrystallization or other suitable method.
科学研究应用
2TPM-95% has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of a range of other compounds, including amides, esters, and organometallic complexes. It has also been used in the synthesis of a range of biologically active compounds, such as anti-cancer drugs and antibiotics. In addition, 2TPM-95% has been used in the synthesis of polymers for use in drug delivery systems and biomedical applications.
作用机制
The mechanism of action of 2TPM-95% is not yet fully understood. However, it is believed to be similar to other isoindole-1,3(2H)-dione derivatives, which are known to interact with proteins and other macromolecules. This interaction is thought to be responsible for the compound's biological activity.
生化和生理效应
The biochemical and physiological effects of 2TPM-95% have not yet been fully studied. However, preliminary studies have shown that the compound has anti-inflammatory, anti-oxidative, and anti-microbial properties. In addition, it has been shown to inhibit the growth of certain cancer cell lines. Further research is needed to fully understand the biochemical and physiological effects of 2TPM-95%.
实验室实验的优点和局限性
2TPM-95% has several advantages for use in lab experiments. It is highly pure and stable, making it suitable for use in a variety of scientific research applications. In addition, the synthesis method is relatively simple and the yield is high, making it a cost-effective option for researchers. However, there are some limitations to the use of 2TPM-95% in lab experiments. The compound is toxic and should be handled with care. In addition, the mechanism of action and biochemical and physiological effects of the compound are not yet fully understood, making it difficult to predict the results of experiments.
未来方向
There are several future directions for research on 2TPM-95%. Further research is needed to fully understand the mechanism of action and biochemical and physiological effects of the compound. In addition, the compound could be used as a starting material for the synthesis of other compounds, such as pharmaceuticals and polymers. Finally, research could be conducted to explore the potential applications of 2TPM-95% in drug delivery systems and biomedical applications.
属性
IUPAC Name |
2-[3-(trifluoromethoxy)propyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NO3/c13-12(14,15)19-7-3-6-16-10(17)8-4-1-2-5-9(8)11(16)18/h1-2,4-5H,3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDPRQVXRQJNSBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCOC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(Trifluoromethoxy)propyl]-1H-isoindole-1,3(2H)-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



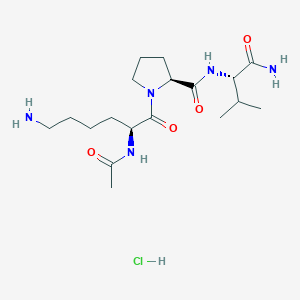
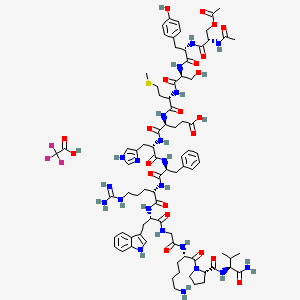
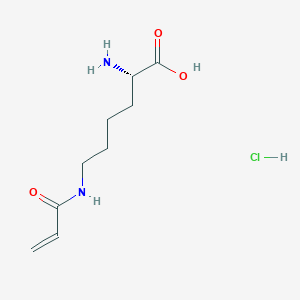
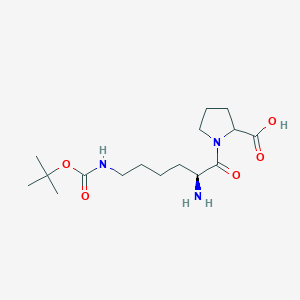
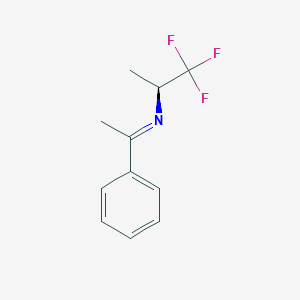
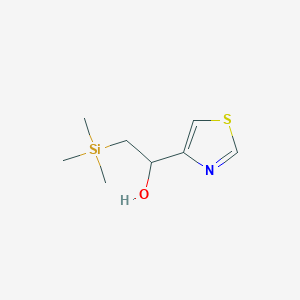
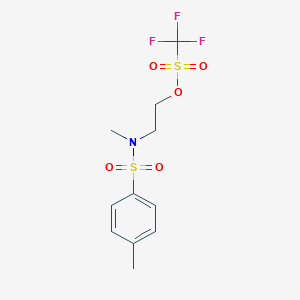
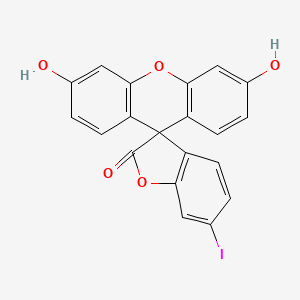
![6-Chloro-3-iodo-2-isopropyl-2H-pyrazolo[4,3-c]pyridine](/img/structure/B6295977.png)
